

# Introduction: The Strategic Importance of a Trifunctional Building Block

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## Compound of Interest

Compound Name: 4-[2-(Diethylamino)ethoxy]aniline

CAS No.: 38519-63-0

Cat. No.: B1348346

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**4-[2-(Diethylamino)ethoxy]aniline** is a key organic intermediate whose value in the fields of medicinal chemistry and materials science is derived from its unique trifunctional structure. The molecule strategically combines three distinct chemical moieties: a primary aromatic amine (the aniline group), a flexible ether linkage, and a basic tertiary amine (the diethylamino group). This arrangement provides multiple reactive sites that can be selectively modified, making it an exceptionally versatile building block for the synthesis of complex, high-value compounds.<sup>[1]</sup>

The aniline portion serves as a classic precursor for a multitude of transformations, including diazotization, acylation, and electrophilic substitution. The ether linkage offers metabolic stability and influences the molecule's overall lipophilicity and conformation. Crucially, the terminal diethylamino group provides a basic handle that can improve aqueous solubility through salt formation and establish critical hydrogen bond interactions with biological targets like enzymes and receptors.<sup>[1]</sup> This guide offers a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

## Core Physicochemical Properties

The fundamental properties of **4-[2-(Diethylamino)ethoxy]aniline** are summarized below. These identifiers are critical for accurate sourcing, regulatory compliance, and experimental design.

Property	Value	Source
Molecular Formula	C <sub>12</sub> H <sub>20</sub> N <sub>2</sub> O	PubChem[2], ChemScene[3]
Molecular Weight	208.30 g/mol	PubChem[2], CymitQuimica[4]
IUPAC Name	4-[2-(diethylamino)ethoxy]aniline	PubChem[2]
CAS Number	38519-63-0	Benchchem[1], PubChem[2]
Appearance	Liquid	CymitQuimica[4]
Canonical SMILES	<chem>CCN(CC)CCOC1=CC=C(C=C1)N</chem>	PubChem[2]
InChI Key	LFJGGGIWERIGNX-UHFFFAOYSA-N	PubChem[2], Benchchem[1]

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graph "Molecular_Structure" {
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  node [shape=none, fontname="Arial", fontcolor="#202124"];
  edge [fontname="Arial"];

  // Define nodes for atoms
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  H1 [label="H", pos="3.8,1.1!"];
  H2 [label="H", pos="4.1,-0.1!"];
  C1 [label="C", pos="2.5,0!"];
  C2 [label="C", pos="1.8,-1!"];
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  C4 [label="C", pos="0.8,0.5!"];
  C5 [label="C", pos="1.8,1!"];
  C6 [label="C", pos="0,-0!"]; // Benzene ring center for label
  O1 [label="O", pos="-0.2,0!"];
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C7 [label="C", pos="-1.2,0.5!"];
H7_1 [label="H2", pos="-1.2,1.0!"];
C8 [label="C", pos="-2.2,0!"];
H8_1 [label="H2", pos="-2.2,-0.5!"];
N2 [label="N", pos="-3.2,0.5!"];
C9 [label="C", pos="-4.2,0!"];
H9_1 [label="H2", pos="-4.2,-0.5!"];
C10 [label="C", pos="-5.2,0.5!"];
H10_1 [label="H3", pos="-5.2,1.0!"];
C11 [label="C", pos="-3.2,1.5!"];
H11_1 [label="H2", pos="-2.9,2.0!"];
C12 [label="C", pos="-4.2,2.0!"];
H12_1 [label="H3", pos="-4.5,2.5!"];

// Benzene Ring Edges
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C1;
C3 -- C5 [style=invis]; // for aromatic representation
C2 -- C4 [style=invis];

// Substituent Edges
C1 -- N1;
N1 -- H1;
N1 -- H2;
C4 -- O1;
O1 -- C7;
C7 -- C8;
C8 -- N2;
N2 -- C9;
C9 -- C10;
```

```
N2 -- C11;  
C11 -- C12;
```

```
// Double bonds in benzene ring  
edge [style=bold];  
C1 -- C5;  
C2 -- C3;
```

```
// Invisible edges for layout  
edge [style=invis];  
C6 -- C1; C6 -- C2; C6 -- C3; C6 -- C4; C6 -- C5;  
}
```

Caption: 2D Chemical Structure of **4-[2-(Diethylamino)ethoxy]aniline**.

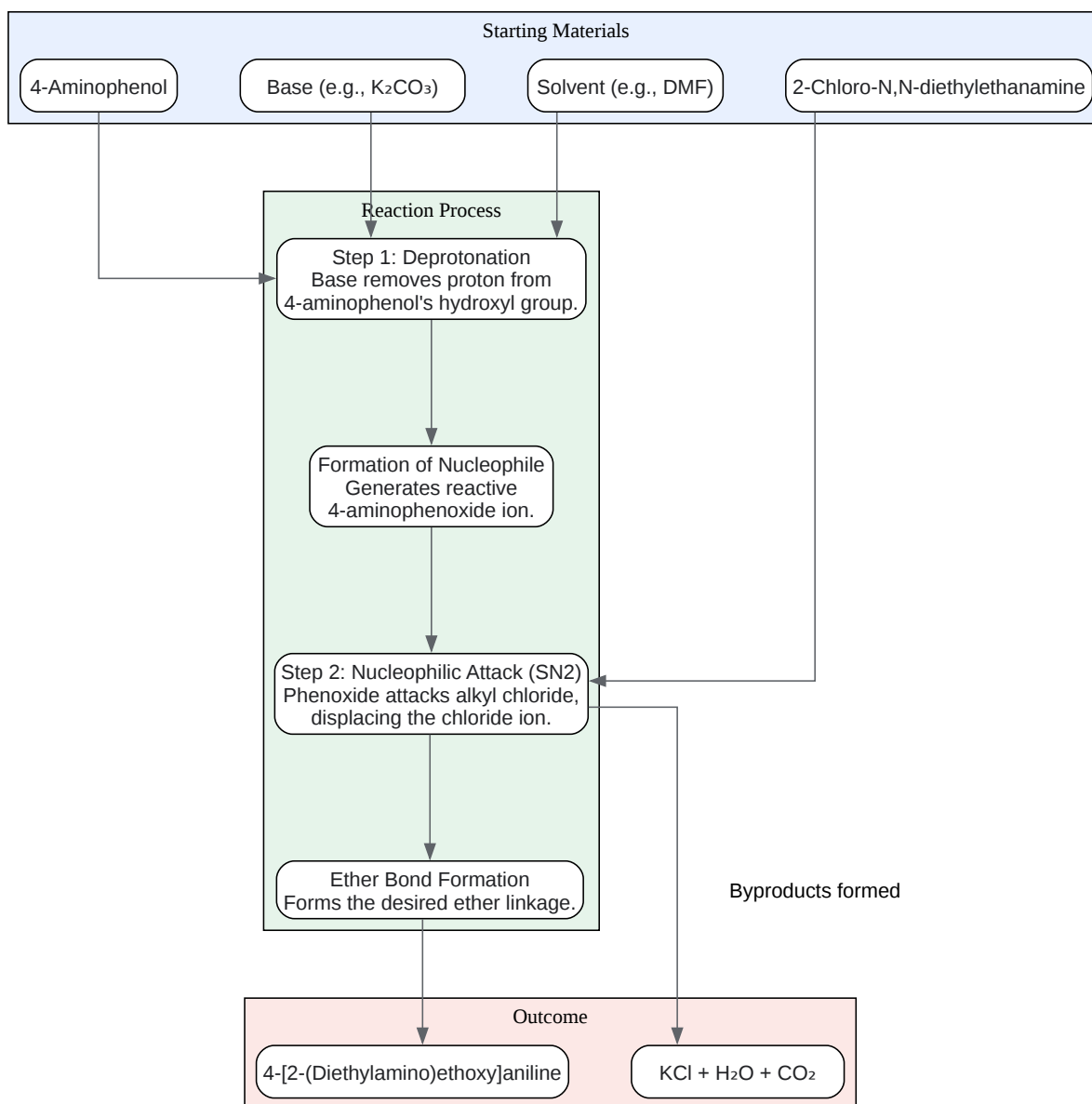
## Synthesis and Mechanistic Rationale

The most common and efficient synthesis of **4-[2-(diethylamino)ethoxy]aniline** is achieved via a Williamson ether synthesis. This pathway is favored for its high yield and straightforward execution using commercially available starting materials.

Causality Behind Experimental Choices: The reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.

- Choice of Reactants: 4-Aminophenol is selected as the starting material for the aniline core. 2-Chloro-N,N-diethylethanamine provides the diethylaminoethoxy side chain. The chloro-derivative is typically used as it is a good leaving group and is generally more cost-effective than its bromo- or iodo- counterparts.
- Role of the Base: A base, such as potassium carbonate ( $K_2CO_3$ ) or sodium hydroxide (NaOH), is essential.<sup>[1]</sup> Its primary function is to deprotonate the phenolic hydroxyl group of 4-aminophenol. This is a critical activation step; the resulting phenoxide ion is a much stronger nucleophile than the neutral phenol, enabling an efficient attack on the electrophilic carbon of 2-chloro-N,N-diethylethanamine.

- Solvent Selection: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is typically employed. These solvents are effective at dissolving the ionic intermediates (the phenoxide salt) but do not participate in hydrogen bonding, which would otherwise solvate and stabilize the nucleophile, reducing its reactivity.



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Caption: Workflow for the Williamson Ether Synthesis of the target compound.

## Experimental Protocol

This protocol is a representative self-validating system. Successful synthesis is confirmed by spectroscopic analysis of the final product.

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-aminophenol (1.0 eq) and potassium carbonate (1.5 eq) to dimethylformamide (DMF).
- **Activation:** Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium 4-aminophenoxide salt.
- **Addition:** Add 2-chloro-N,N-diethylethanamine hydrochloride (1.1 eq) to the reaction mixture. Note: If using the hydrochloride salt of the amine, an additional equivalent of base is required to neutralize the HCl.
- **Reaction:** Heat the mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:** After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
- **Extraction:** Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

## Spectroscopic and Analytical Validation

Validation of the synthesized **4-[2-(diethylamino)ethoxy]aniline** is crucial. A combination of spectroscopic methods provides unambiguous structural confirmation.

- **Fourier-Transform Infrared (FT-IR) Spectroscopy:** This technique is excellent for identifying functional groups. A successful synthesis would be confirmed by the appearance of a strong C-O-C (ether) stretching band around 1200-1250  $\text{cm}^{-1}$  and the disappearance of the broad

O-H stretch from the 4-aminophenol starting material. The characteristic N-H stretching vibrations of the primary amine will be present in the 3300-3500  $\text{cm}^{-1}$  region.[1]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: Provides a detailed map of the proton environment. Key signals would include triplets and quartets for the ethyl groups ( $-\text{CH}_2\text{CH}_3$ ), distinct signals for the two methylene groups of the ethoxy bridge ( $-\text{OCH}_2\text{CH}_2\text{N}-$ ), and characteristic aromatic signals for the protons on the aniline ring.
  - $^{13}\text{C}$  NMR: Confirms the carbon skeleton of the molecule, showing distinct peaks for the aliphatic carbons of the side chain and the aromatic carbons.
- Mass Spectrometry (MS): Determines the molecular weight of the compound. The mass spectrum should show a molecular ion peak ( $[\text{M}]^+$ ) or protonated molecular ion peak ( $[\text{M}+\text{H}]^+$ ) corresponding to the calculated molecular weight of 208.30 g/mol .[2][5]

## Applications in Drug Development and Research

The trifunctional nature of **4-[2-(diethylamino)ethoxy]aniline** makes it a valuable scaffold in medicinal chemistry.[1] The aniline group is a common starting point for building more complex heterocyclic systems found in many pharmaceuticals.

A primary application is its use as an intermediate in the synthesis of kinase inhibitors.[1] For example, it has been employed in developing molecules that target Microtubule Affinity Regulating Kinase 4 (MARK4), which is implicated in cancer, diabetes, and neurodegenerative disorders like Alzheimer's disease.[1] In this context, the diethylaminoethoxy side chain is not merely a linker; it often serves a pharmacophoric role by:

- Enhancing Solubility: The basic nitrogen can be protonated at physiological pH, forming a salt and significantly improving the aqueous solubility of the final drug candidate.
- Target Engagement: The tertiary amine can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the kinase's active site, thereby enhancing binding affinity and potency.[1]

The aniline scaffold itself is a well-established component in a wide range of anti-tumor agents. [6] The ability to use this intermediate to systematically modify structures is key to exploring structure-activity relationships (SAR) during the drug optimization process.[1]

## Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **4-[2-(diethylamino)ethoxy]aniline** is associated with several hazards.[2]

Professionals handling this compound must use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, and work in a well-ventilated fume hood.

Hazard Class	GHS Statement	Precaution
Acute Toxicity	H302: Harmful if swallowed	Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed.
Acute Toxicity	H312: Harmful in contact with skin	Wear protective gloves and clothing.
Skin Irritation	H315: Causes skin irritation	Wash hands thoroughly after handling.
Eye Damage	H318: Causes serious eye damage	Wear eye protection. Immediately rinse eyes with water for several minutes if contact occurs.
Acute Toxicity	H332: Harmful if inhaled	Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.
Respiratory Irritation	H335: May cause respiratory irritation	Move person to fresh air if inhaled.

Data sourced from PubChem GHS information provided to the ECHA C&L Inventory.[2]

## Conclusion

**4-[2-(Diethylamino)ethoxy]aniline** is more than a simple chemical intermediate; it is a strategically designed molecular scaffold that offers chemists a reliable and versatile tool for constructing complex molecules. Its well-defined physicochemical properties, straightforward synthesis, and the distinct reactivity of its three functional groups have cemented its role in modern synthetic chemistry, particularly in the rational design of targeted therapeutics. Understanding the core principles of its synthesis and reactivity allows researchers to leverage its full potential in the ongoing quest for novel and more effective pharmaceuticals.

## References

- 4-(2-(Diethylamino)ethoxy)aniline | C<sub>12</sub>H<sub>20</sub>N<sub>2</sub>O. PubChem. [[Link](#)]
- 4-[2-(Dimethylamino)ethoxy]aniline | C<sub>10</sub>H<sub>16</sub>N<sub>2</sub>O. PubChem. [[Link](#)]
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- CAS 62345-76-0 | 4-(2-(Dimethylamino)ethoxy)aniline. Alchem. [[Link](#)]
- Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. [[Link](#)]
- **4-[2-(diethylamino)ethoxy]aniline** (C<sub>12</sub>H<sub>20</sub>N<sub>2</sub>O). PubChemLite. [[Link](#)]

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## Sources

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